Enhanced in vitro and in vivo Potency Against Wild-Type Bcr-Abl Compared to Imatinib
In direct comparative preclinical studies, Bafetinib is a significantly more potent Bcr-Abl inhibitor than the first-generation agent imatinib [1]. Bafetinib demonstrates 25- to 55-fold greater potency than imatinib in vitro and ≥10-fold greater potency in vivo in suppressing Bcr-Abl-dependent cell growth [1]. In an in vivo KU812 xenograft model, Bafetinib significantly inhibited tumor growth at a dose of only 0.2 mg/kg/day, whereas a dose of 20 mg/kg/day completely inhibited tumor growth without adverse effects, representing at least a 10-fold improvement over imatinib .
| Evidence Dimension | In vitro and in vivo potency against wild-type Bcr-Abl |
|---|---|
| Target Compound Data | In vitro: 25-55x more potent than imatinib. In vivo: ≥10x more potent than imatinib. Tumor growth inhibition at 0.2-20 mg/kg/day. |
| Comparator Or Baseline | Imatinib (STI-571), first-generation Bcr-Abl inhibitor |
| Quantified Difference | In vitro: 25- to 55-fold increase in potency. In vivo: ≥10-fold increase in potency. Tumor growth inhibition observed at ≥10-fold lower doses. |
| Conditions | In vitro cell proliferation assays; in vivo Bcr-Abl–positive KU812 mouse xenograft model |
Why This Matters
This quantifiable potency advantage is a primary justification for selecting Bafetinib over imatinib in research models of imatinib-sensitive or -resistant disease.
- [1] Santos FP, Kantarjian H, Cortes J, Quintas-Cardama A. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia. Curr Opin Investig Drugs. 2010 Dec;11(12):1450-65. View Source
